1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro-
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Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- typically involves a multi-step process. One common method is the Mannich reaction, where an amine, formaldehyde, and a phenol derivative react to form the oxazine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product . Industrial production methods may involve solvent-free microwave thermolysis, which is an environmentally friendly and efficient approach .
Chemical Reactions Analysis
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: The compound is used in the development of functional polymers and optoelectronic materials.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the nitro group and has different chemical reactivity and biological activities.
3,4-Dihydro-2H-1,3-benzoxazines: These derivatives have varying substituents that influence their chemical and biological properties.
6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4-dione: This compound is used as an intermediate in the synthesis of insecticides and has distinct applications.
The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- lies in its specific structural features and the presence of the nitro group, which imparts unique reactivity and biological activities.
Properties
CAS No. |
21977-25-3 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-methyl-6-nitro-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10N2O3/c1-10-5-8-4-9(11(12)13)3-2-7(8)6-14-10/h2-4H,5-6H2,1H3 |
InChI Key |
KAKXDVMMEINZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CO1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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